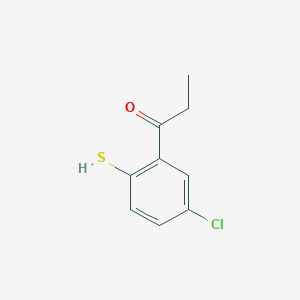
1-(5-Chloro-2-mercaptophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-1-one typically involves the reaction of 5-chloro-2-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(5-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(5-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one: Contains an additional chloro group.
Uniqueness: 1-(5-Chloro-2-mercaptophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
1-(5-Chloro-2-mercaptophenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a propan-1-one backbone with a 5-chloro-2-mercaptophenyl substituent, which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C10H10ClOS
- Molecular Weight : 229.70 g/mol
- Structure : The presence of the chloro group and the mercapto group (–SH) significantly influences the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mercapto group can interact with thiol-containing proteins, potentially altering their functions and leading to antimicrobial effects. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with mercapto functionalities often show promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against different cancer cell lines, revealing structure-dependent anticancer activity. The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression in cancer cells .
The biological activity of this compound is hypothesized to involve:
- Interaction with Thiol Groups : The mercapto group can form covalent bonds with thiol groups in proteins, potentially disrupting their normal function.
- Halogen Bonding : The chlorine atom may participate in halogen bonding interactions, influencing the compound's reactivity and biological interactions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Description |
|---|---|
| 1-(5-Bromo-2-mercaptophenyl)propan-1-one | Similar structure but contains a bromine atom; may exhibit different reactivity. |
| This compound | Contains a chlorine atom; affects reactivity and potential interactions. |
| 1-(5-Iodo-2-mercaptophenyl)propan-1-one | Features an iodine atom; generally more reactive than chlorine derivatives. |
| 1-(5-Fluoro-2-mercaptophenyl)propan-1-one | Contains a fluorine atom; alters chemical properties and biological interactions. |
Case Studies
Several case studies have investigated the biological effects of compounds similar to this compound:
- Anticancer Activity in A549 Cells : A study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells, demonstrating that modifications in the structure significantly impacted their efficacy .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds against various pathogens, revealing potent effects that warrant further investigation into their mechanisms .
属性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
1-(5-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
InChI 键 |
JJHSULXMNCMFRK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















